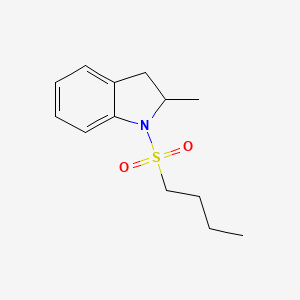
2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CP-94,253 and has been synthesized using different methods to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves its binding to the serotonin 5-HT1B receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. By acting as an antagonist for this receptor, CP-94,253 can modulate the activity of serotonergic neurons and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. In vitro studies have shown that this compound can inhibit the release of serotonin from serotonergic neurons and affect the activity of other neurotransmitters, such as dopamine and norepinephrine. In vivo studies have shown that CP-94,253 can affect various physiological processes, such as locomotor activity, anxiety, and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide in lab experiments include its well-characterized mechanism of action and its availability as a research tool. However, the limitations of this compound include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Direcciones Futuras
For research on 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide include the development of new analogs with improved efficacy and safety profiles, the exploration of its potential applications in other fields, such as psychiatry and pain management, and the investigation of its potential as a drug target for the treatment of various diseases. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been reported in various studies. One of the most common methods involves the reaction of 2-amino-4-chlorophenol with ethyl chloroacetate to form ethyl 2-(2-chlorophenyl)acetate. This intermediate is then reacted with 5,6-dihydro-2,4-dioxopyrimidine-1(2H)-carboxamide to form the final compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to act as an antagonist for the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and stress. In cancer research, CP-94,253 has been studied for its potential to inhibit the growth of cancer cells. In drug development, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c13-8-4-2-1-3-7(8)5-10(17)15-9-6-14-12(19)16-11(9)18/h1-4,6H,5H2,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIEOUNNYTQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
![(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)

![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)